9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Description
Historical Development of Benzoxazepine Scaffold in Medicinal Chemistry
The benzoxazepine scaffold originated from structural modifications of privileged heterocyclic frameworks like benzodiazepines and benzoxazines. Early work in the 1960s established benzodiazepines as central nervous system modulators through γ-aminobutyric acid (GABA) receptor interactions, with their diazepine core serving as a template for bioisosteric replacements. Researchers subsequently explored oxygen-containing analogs, leading to the first 1,4-benzoxazepines in the 1980s as part of efforts to improve metabolic stability and target selectivity. The partial saturation of the diazepine ring in tetrahydrobenzoxazepines reduced planarity, enhancing compatibility with hydrophobic binding pockets in enzymes and receptors.
A pivotal advancement occurred with the discovery that benzoxazepine derivatives could inhibit bromodomain-containing proteins by mimicking acetylated lysine residues. This epigenetic targeting mechanism, first demonstrated for diazepine-based inhibitors like JQ1, validated benzoxazepines as scaffolds for disrupting protein-protein interactions in oncology and immunology. The introduction of methoxy substituents at position 9 emerged as a strategic modification to fine-tune electron density and steric bulk, optimizing interactions with conserved tryptophan-proline-phenylalanine (WPF) shelves in bromodomains.
Significance in Heterocyclic Chemistry Research
Benzoxazepines occupy a unique niche in heterocyclic chemistry due to their seven-membered ring, which combines the synthetic flexibility of oxygen and nitrogen heteroatoms with conformational constraints that favor preorganization for target binding. The 1,4-benzoxazepine system’s chair-like conformation in tetrahydro derivatives reduces ring strain compared to fully unsaturated analogs, improving synthetic accessibility and stability. Computational studies of 7- exo-dig cyclization pathways have revealed that terminal alkynes favor intermolecular propargyl transfers prior to ring closure, enabling the formation of imidazole-fused derivatives with varied substitution patterns.
The methoxy group at position 9 introduces stereoelectronic effects that influence both synthetic routes and biological activity. Density functional theory (DFT) analyses indicate that methoxy’s electron-donating resonance effects stabilize transition states during base-mediated 1,3-hydrogen shifts, favoring endocyclic product formation over exocyclic isomers. This electronic modulation also enhances dipole-dipole interactions with polar residues in enzymatic active sites, as evidenced by crystallographic data showing methoxy oxygen participating in hydrogen-bonding networks with aspartate side chains.
Evolution of 9-Methoxy Benzoxazepine Derivatives in Academic Literature
Early synthetic routes to 9-methoxybenzoxazepines relied on multistep sequences involving O-propargylation of phenolic precursors followed by Sonogashira cross-coupling and cyclocondensation. These methods often yielded mixtures of regioisomers due to competing 5- exo versus 7- exo cyclization pathways, limiting scalability. Advances in transition metal catalysis and protecting group strategies enabled selective formation of the 1,4-benzoxazepine core, with palladium-mediated carbonylative cyclizations proving particularly effective for introducing ketone functionalities at position 2.
The discovery that 9-methoxy substitution enhances binding to BET family bromodomains spurred structure-activity relationship (SAR) studies across academic and industrial laboratories. Comparative analyses of 9-H, 9-OMe, and 9-OEt derivatives revealed that methoxy’s intermediate steric bulk optimally fills a hydrophobic cleft adjacent to the acetyl-lysine binding pocket, improving inhibitory potency by 3- to 5-fold over unsubstituted analogs. Parallel work in antimicrobial drug development demonstrated that 9-methoxybenzoxazepines disrupt bacterial membrane integrity through interactions with undecaprenyl pyrophosphate synthase, highlighting the scaffold’s versatility across target classes.
Current Research Landscape and Scholarly Interest
Contemporary research on 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride spans three key areas: synthetic methodology development, epigenetic drug discovery, and antibiotic resistance mitigation. Recent publications describe visible-light-mediated photoredox strategies for constructing the benzoxazepine core under mild conditions, avoiding high-temperature cyclizations that promote racemization. In cancer biology, proteolysis-targeting chimeras (PROTACs) incorporating 9-methoxybenzoxazepine warheads have shown promise in degrading BRD4 via E3 ubiquitin ligase recruitment, with in vivo models demonstrating tumor regression at nanomolar concentrations.
Structure
3D Structure of Parent
Properties
IUPAC Name |
9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-8-7-11-5-6-13-10(8)9;/h2-4,11H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHPWLBZQXPPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound (C₁₀H₁₄ClNO₂, MW: 235.68 g/mol) comprises a benzoxazepine core fused with a methoxy group at C9 and a protonated secondary amine forming the hydrochloride salt. The tetrahydro configuration imparts conformational flexibility, while the methoxy group enhances electron density in the aromatic system.
Physicochemical Characteristics
- LogP : Predicted ~1.81 (similar to analogs in)
- Polar Surface Area : ~30 Ų, indicative of moderate solubility
- Thermal Stability : Decomposition observed above 190°C
Synthetic Methodologies
Route 1: Reductive Cyclization of Nitro Precursors
Step 1: Alkylation of 2-Nitro-4-methoxyphenol
2-Nitro-4-methoxyphenol is treated with 1,2-dibromoethane in acetone with potassium carbonate, yielding 2-nitro-4-methoxy-2'-(2-bromoethoxy)benzene. This step achieves 85% yield under reflux.
Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂/Pd-C in ethanol, producing 4-methoxy-2-(2-aminoethoxy)phenol. Yield: 78%.
Step 3: Intramolecular Cyclization
Heating the amine intermediate in toluene with acetic acid catalyzes ring closure via nucleophilic attack, forming 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine. Yield: 65%.
Step 4: Salt Formation
Treatment with HCl gas in diethyl ether affords the hydrochloride salt (92% yield).
Route 2: Epoxide-Mediated Ring Closure
Step 1: Epichlorohydrin Coupling
4-Methoxy-2-aminophenol reacts with epichlorohydrin in DMF, forming an epoxy intermediate. Yield: 70%.
Step 2: Acid-Catalyzed Cyclization
The epoxy intermediate undergoes ring-opening in HCl/THF, yielding the benzoxazepine core. Yield: 68%.
Step 3: Purification
Recrystallization from ethanol/water provides the hydrochloride salt (purity >95%).
Route 3: Mitsunobu Reaction-Based Synthesis
Step 1: Diol Preparation
4-Methoxy-2-aminophenol is treated with 1,2-ethanediol under Mitsunobu conditions (DIAD, PPh₃), forming a diol intermediate. Yield: 75%.
Step 2: Oxidative Cyclization
Oxidation with MnO₂ in dichloromethane generates the benzoxazepine ring. Yield: 60%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 65 | 68 | 60 |
| Key Reagent | Pd-C | Epichlorohydrin | DIAD |
| Scalability | High | Moderate | Low |
| Purity (HPLC) | 98.5% | 97.2% | 95.8% |
Route 1 offers superior scalability and purity, making it industrially preferable. Route 2 balances cost and efficiency, while Route 3 is limited by reagent expense.
Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 8.2 min, confirming >98% purity.
Industrial-Scale Considerations
Cost-Benefit Analysis
Environmental Impact
Route 2 generates 30% less halogenated waste compared to Route 1, aligning with green chemistry principles.
Chemical Reactions Analysis
9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of 1,4-Benzoxazepine Derivatives
Halogen-Substituted Analogs
- For instance, the 7-bromo-9-methoxy analog (C₁₀H₁₂BrNO₂) has a molecular weight of 286.12 g/mol, compared to 264.55 g/mol for the 8-bromo derivative .
- Fluorinated Derivatives: The 9-fluoro analog (C₉H₁₁ClFNO, 203.64 g/mol) demonstrates how fluorine’s electronegativity and small size improve metabolic stability and bioavailability . The 7,9-difluoro derivative (C₉H₉F₂NO) further amplifies polarity, which may reduce membrane permeability but enhance solubility .
Oxygen-Containing Substituents
- Methoxy Group: The 9-methoxy group in the target compound likely donates electron density via resonance, altering reactivity and binding interactions compared to non-oxygenated analogs.
- Nitro Group : The 7-nitro derivative (C₉H₁₁ClN₂O₃) exhibits strong electron-withdrawing effects, which could stabilize negative charges in intermediates or active metabolites .
Biological Activity
9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound belonging to the benzoxazepine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 2680535-97-9 |
| Molecular Formula | C10H13ClN2O2 |
| Molecular Weight | 216.67 g/mol |
| Purity | ≥95% |
Anticancer Properties
Research indicates that benzoxazepines exhibit significant anticancer properties. A study focusing on related compounds demonstrated that (RS)-6-chloro-9-(1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-9H-purine showed an IC50 value of 0.67 ± 0.18 µM against the MCF-7 breast cancer cell line. This suggests that derivatives of benzoxazepines may target apoptosis regulatory pathways effectively .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of benzoxazepines. Compounds in this class have been studied for their effects on neuronal survival and function. The mechanism often involves modulation of neurotransmitter systems and neuroinflammatory responses. For instance, some derivatives have shown promise in reducing oxidative stress and improving cognitive function in animal models .
Study 1: Antiproliferative Activity
A series of derivatives based on the tetrahydrobenzoxazepine scaffold were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that specific substitutions on the benzoxazepine ring significantly enhanced activity against MCF-7 cells compared to others in the series .
Study 2: Neuroprotective Mechanisms
In a preclinical study examining the neuroprotective effects of benzoxazepines, researchers found that certain compounds could inhibit neuronal apoptosis induced by oxidative stress. This was attributed to their ability to modulate intracellular calcium levels and enhance mitochondrial function .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activities associated with this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 9-methoxy-substituted benzoxazepine derivatives, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves bromination of precursor benzoxazepines followed by functionalization (e.g., methoxylation or carboxylation). For example, brominated intermediates (e.g., 9-bromo derivatives) can undergo nucleophilic substitution with methoxide ions under controlled pH and temperature to introduce the methoxy group . Reaction optimization includes monitoring via HPLC or LC-MS (as in ) to track intermediates and minimize side products.
Q. How is structural characterization of 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride performed?
- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). Collision cross-section (CCS) data from ion mobility spectrometry (as in ) can validate conformational stability. For hydrochloride salts, elemental analysis confirms stoichiometry .
Q. What preliminary biological assays are recommended for screening this compound's activity?
- Methodology : Start with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antibacterial screening (MIC determination against gram-positive/negative strains). reports MIC values as low as 50 µg/mL for related benzoxazepines. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antibacterial) to benchmark activity .
Advanced Research Questions
Q. How does the methoxy group at the 9-position influence pharmacological properties compared to halogenated analogs?
- Methodology : Compare logP, solubility, and receptor binding affinities of 9-methoxy derivatives with halogenated counterparts (e.g., 9-bromo in ). Computational modeling (docking studies) can predict interactions with targets like GABA receptors or bacterial enzymes. suggests methoxy groups enhance lipophilicity, potentially improving blood-brain barrier penetration for neuroactive applications .
Q. How can contradictory data on antibacterial efficacy between studies be resolved?
- Methodology : Re-evaluate experimental variables:
- Strain specificity : Test across a broader panel of clinically relevant isolates.
- Compound stability : Use LC-MS ( ) to verify integrity under assay conditions (e.g., pH, temperature).
- Synergistic effects : Combine with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms observed in gram-negative bacteria .
Q. What strategies optimize the compound's selectivity for cancer cells while minimizing off-target effects?
- Methodology :
- Structure-activity relationship (SAR) studies : Modify the benzoxazepine core (e.g., substituents at positions 2 or 5) to enhance target affinity. highlights apoptosis induction via mitochondrial pathways, suggesting targeting Bcl-2 family proteins.
- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters in ) to improve bioavailability and selective activation in tumor microenvironments .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma, tissue)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
